Chemical properties of 4-(1-Ethyl-1H-pyrazol-4-yl)-4-methoxypiperidine
Chemical properties of 4-(1-Ethyl-1H-pyrazol-4-yl)-4-methoxypiperidine
An In-Depth Technical Guide to the Chemical Properties and Characterization of 4-(1-Ethyl-1H-pyrazol-4-yl)-4-methoxypiperidine
Introduction
In the landscape of modern medicinal chemistry, the strategic combination of privileged heterocyclic scaffolds is a cornerstone of rational drug design. The molecule 4-(1-Ethyl-1H-pyrazol-4-yl)-4-methoxypiperidine represents a compelling convergence of two such scaffolds: the pyrazole and the piperidine ring systems. Pyrazole derivatives are recognized for their vast spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4] Similarly, the piperidine moiety is a frequent component of neuroleptic drugs, opioids, and other centrally acting agents, valued for its ability to confer favorable pharmacokinetic properties.[5]
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of 4-(1-Ethyl-1H-pyrazol-4-yl)-4-methoxypiperidine (CAS No. 1707599-20-9). Authored from the perspective of a senior application scientist, this document moves beyond a simple recitation of data to explain the causality behind its molecular behavior and the experimental logic required for its thorough investigation. It is intended to serve as a critical resource for researchers, scientists, and drug development professionals engaged in the exploration of novel heterocyclic chemistry.
Molecular Identity and Physicochemical Properties
The foundational step in characterizing any novel compound is to establish its identity and predict its behavior in biological systems. The properties of 4-(1-Ethyl-1H-pyrazol-4-yl)-4-methoxypiperidine are dictated by the interplay of its constituent parts: the N-ethylated pyrazole ring, the tertiary piperidine amine, and the quaternary methoxy-substituted carbon.
| Identifier | Value | Source |
| CAS Number | 1707599-20-9 | [6] |
| Molecular Formula | C₁₁H₁₉N₃O | [6] |
| Molecular Weight | 209.29 g/mol | [6] |
| IUPAC Name | 4-(1-Ethyl-1H-pyrazol-4-yl)-4-methoxypiperidine |
While experimental data for this specific molecule is not publicly available, its physicochemical parameters can be reliably predicted using computational models based on its structure. These predictions are invaluable for designing initial experiments, such as solubility screens and formulation strategies.
| Predicted Parameter | Predicted Value | Significance in Drug Development |
| XlogP3 | ~0.6 - 0.8 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. A related compound has a predicted XLogP3 of 0.8.[7][8] |
| Topological Polar Surface Area (TPSA) | ~47 Ų | Suggests good potential for oral bioavailability and blood-brain barrier penetration. A similar structure has a TPSA of 47.36 Ų.[9] |
| pKa (most basic) | ~8.5 - 9.5 | The piperidine nitrogen is the most basic site, allowing for salt formation to improve solubility and handling. This value is typical for tertiary amines in a piperidine ring. |
| Hydrogen Bond Donors | 0 | The absence of N-H or O-H groups limits its role as a hydrogen bond donor. |
| Hydrogen Bond Acceptors | 4 | The two pyrazole nitrogens, the piperidine nitrogen, and the methoxy oxygen can all accept hydrogen bonds, influencing solubility and receptor binding. |
Expert Insight: The N-ethyl group on the pyrazole ring and the C4-methoxy group on the piperidine are critical modulators of lipophilicity. Compared to an unsubstituted analog, the ethyl group increases the XlogP, potentially enhancing membrane permeability. The methoxy group, while polar, replaces a potential hydrogen-bond-donating hydroxyl group, which can alter the molecule's interaction with metabolic enzymes and transport proteins. The basicity of the piperidine nitrogen is the most significant determinant of its behavior in physiological pH ranges; it will be predominantly protonated in the acidic environment of the stomach, which is a key consideration for oral drug development.
Synthesis and Purification
A robust and scalable synthetic route is paramount for the practical application of any chemical entity. While a specific published synthesis for 4-(1-Ethyl-1H-pyrazol-4-yl)-4-methoxypiperidine is not available, a logical and efficient pathway can be designed based on established methodologies for constructing pyrazole and piperidine heterocycles.[2][10]
Caption: A plausible retrosynthetic pathway for the target compound.
Proposed Synthetic Protocol
This protocol is a hypothetical, yet chemically sound, multi-step synthesis designed for efficiency and control.
Step 1: Synthesis of 4-Iodo-1H-pyrazole
-
Rationale: Iodination at the C4 position of the pyrazole ring is a common and effective strategy for creating a handle for subsequent carbon-carbon bond formation.[10]
-
Procedure: To a solution of pyrazole in water, add 0.6 equivalents of hydrogen peroxide followed by 0.5 equivalents of elemental iodine. Stir at room temperature until thin-layer chromatography (TLC) indicates complete consumption of the starting material. The reaction is mild and uses environmentally benign reagents.[10]
-
Workup: Extract the aqueous mixture with ethyl acetate. Wash the combined organic layers with sodium thiosulfate solution to quench excess iodine, followed by brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-iodo-1H-pyrazole.
Step 2: N-Alkylation to form 1-Ethyl-4-iodo-1H-pyrazole
-
Rationale: Alkylation of the pyrazole nitrogen is necessary. Using a base like sodium hydride ensures complete deprotonation for an efficient reaction.
-
Procedure: Dissolve 4-iodo-1H-pyrazole in anhydrous tetrahydrofuran (THF) and cool to 0 °C. Add sodium hydride (60% dispersion in mineral oil) portion-wise. After gas evolution ceases, add iodoethane and allow the reaction to warm to room temperature.
-
Workup: Carefully quench the reaction with water. Extract with ethyl acetate, dry the organic layer, and purify by column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the two regioisomers, separating the desired 1-ethyl product.
Step 3: Organometallic Addition to N-Boc-4-oxopiperidine
-
Rationale: This step forms the crucial C-C bond between the two heterocyclic rings. A lithium-halogen exchange followed by addition to the ketone is a reliable method. The Boc-protecting group prevents side reactions at the piperidine nitrogen.
-
Procedure: Dissolve 1-ethyl-4-iodo-1H-pyrazole in anhydrous THF and cool to -78 °C. Add n-butyllithium dropwise and stir for 30 minutes to form the pyrazolyl lithium species. Add a solution of N-Boc-4-oxopiperidine in THF. After addition, stir for 1 hour at -78 °C.
-
Workup: Quench with saturated ammonium chloride solution. Extract with ethyl acetate, dry, and concentrate. The resulting tertiary alcohol is taken to the next step without extensive purification.
Step 4: O-Methylation
-
Rationale: Williamson ether synthesis is a classic and effective method for forming the methoxy ether from the tertiary alcohol.
-
Procedure: Dissolve the crude alcohol from the previous step in anhydrous THF. Add sodium hydride at 0 °C. Once deprotonated, add methyl iodide and stir overnight at room temperature.
-
Workup: Quench with water, extract, and purify by column chromatography to yield N-Boc-4-(1-ethyl-1H-pyrazol-4-yl)-4-methoxypiperidine.
Step 5: Boc Deprotection
-
Rationale: The final step is the removal of the Boc protecting group under acidic conditions to yield the target compound.
-
Procedure: Dissolve the purified product from Step 4 in dichloromethane (DCM). Add an excess of trifluoroacetic acid (TFA) and stir at room temperature for 2-4 hours.
-
Workup: Concentrate the mixture under reduced pressure. Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize the acid. Dry the organic layer and concentrate to yield the final product, 4-(1-Ethyl-1H-pyrazol-4-yl)-4-methoxypiperidine.
Structural Elucidation and Analytical Characterization
Unambiguous structural confirmation relies on a suite of spectroscopic techniques. The following sections detail the expected analytical data and the protocols for their acquisition.
Caption: Standard workflow for analytical characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the precise connectivity of atoms. Theoretical and experimental studies on related piperidine and pyrazole structures provide a strong basis for predicting the spectrum of the title compound.[11][12]
Experimental Protocol:
-
Dissolve ~5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Acquire a ¹H NMR spectrum to assess proton environments.
-
Acquire a ¹³C NMR spectrum, along with a DEPT-135 experiment, to distinguish between CH, CH₂, and CH₃ carbons.
-
Perform 2D NMR experiments (COSY, HSQC) to establish proton-proton and proton-carbon correlations for unambiguous signal assignment.
| Predicted ¹H NMR Shifts (CDCl₃, 400 MHz) | Predicted ¹³C NMR Shifts (CDCl₃, 100 MHz) |
| Pyrazole Ring: | Pyrazole Ring: |
| ~7.4 ppm (s, 1H, C5-H) | ~135 ppm (C5) |
| ~7.3 ppm (s, 1H, C3-H) | ~125 ppm (C3) |
| Ethyl Group: | ~120 ppm (C4) |
| ~4.1 ppm (q, 2H, N-CH₂) | Ethyl Group: |
| ~1.4 ppm (t, 3H, CH₃) | ~45 ppm (N-CH₂) |
| Piperidine Ring: | ~15 ppm (CH₃) |
| ~3.0-3.2 ppm (m, 2H, axial H at C2/C6) | Piperidine Ring: |
| ~2.6-2.8 ppm (m, 2H, equatorial H at C2/C6) | ~75 ppm (C4, quaternary) |
| ~2.0-2.2 ppm (m, 2H, axial H at C3/C5) | ~48 ppm (C2/C6) |
| ~1.7-1.9 ppm (m, 2H, equatorial H at C3/C5) | ~35 ppm (C3/C5) |
| Methoxy Group: | Methoxy Group: |
| ~3.2 ppm (s, 3H, O-CH₃) | ~50 ppm (O-CH₃) |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) provides an exact mass, confirming the elemental composition. The fragmentation pattern gives further structural clues.
Experimental Protocol:
-
Method: Electrospray Ionization (ESI) is preferred for this molecule as it is a soft ionization technique that will likely keep the molecular ion intact.
-
Analysis: Obtain a full scan spectrum in positive ion mode. The base peak is expected to be the protonated molecule [M+H]⁺.
-
Tandem MS (MS/MS): Isolate the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to observe characteristic fragment ions.
| Predicted Mass Spectrometry Data (ESI+) | Description |
| [M+H]⁺ | m/z 210.1655 |
| Key Fragment 1 | m/z 178.1393 |
| Key Fragment 2 | m/z 110.0866 |
| Key Fragment 3 | m/z 83.0862 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of key functional groups.
Experimental Protocol:
-
Acquire the spectrum using either a KBr pellet or as a thin film on a salt plate (NaCl or KBr).
| Predicted IR Absorption Bands | Vibrational Mode |
| 2970-2930 cm⁻¹ | C-H stretch (aliphatic) |
| 2850-2810 cm⁻¹ | C-H stretch (N-alkyl, C-methoxy) |
| ~1550 cm⁻¹ | C=C/C=N stretch (pyrazole ring) |
| 1100-1080 cm⁻¹ | C-O stretch (ether) |
Stability and Storage
Proper handling and storage are essential to maintain the integrity of the compound.
-
Stability: The compound is expected to be stable under standard laboratory conditions. Potential degradation pathways include oxidation of the piperidine nitrogen over long-term exposure to air. It may also be sensitive to strong acids, which could potentially cleave the methoxy ether.
-
Recommended Storage: For long-term storage, the compound should be kept in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C, protected from light.[13]
Relevance in Drug Discovery and Structure-Activity Relationships (SAR)
The true value of a molecule like 4-(1-Ethyl-1H-pyrazol-4-yl)-4-methoxypiperidine lies in its potential as a scaffold for building new therapeutic agents. The pyrazole-piperidine core has been explored for various biological targets.[14][15] Understanding the structure-activity relationships (SAR) is key to optimizing this scaffold.
Caption: Key modification points for SAR studies on the pyrazolyl-piperidine scaffold.
Expert Insight on SAR:
-
The Pyrazole Ring: The substitution pattern on the pyrazole is critical. The N1-ethyl group (R1) occupies a specific vector in space that can be modified to explore different pockets of a target binding site. Changing this to larger or more polar groups can drastically alter potency and selectivity.[16] The pyrazole ring itself often acts as a bioisostere for a phenyl ring but with improved metabolic stability and solubility.[16]
-
The C4-Linkage: The rigid quaternary carbon linkage between the two rings fixes their relative orientation. This is a significant design choice, as it reduces the conformational flexibility of the molecule, which can lead to higher binding affinity by lowering the entropic penalty of binding.
-
The C4-Methoxy Group (R2): This group is a key modulator. Compared to a simple hydrogen, it adds steric bulk. Compared to a hydroxyl group, it is not a hydrogen bond donor and is less prone to glucuronidation, potentially improving metabolic stability. Exploring other ethers (ethoxy, isopropoxy) or small alkyl groups at this position would be a logical step in an SAR campaign.[17]
-
The Piperidine Nitrogen (R3): This is the most common point for modification. It allows for the introduction of various side chains to probe for additional receptor interactions or to tune pharmacokinetic properties. Its basicity is crucial for formulation as a salt.
Conclusion
4-(1-Ethyl-1H-pyrazol-4-yl)-4-methoxypiperidine is a well-defined chemical entity with significant potential as a building block in drug discovery. Its chemical properties are a direct result of the synergistic combination of its pyrazole and piperidine moieties. This guide has outlined its fundamental physicochemical characteristics, proposed a robust synthetic pathway, and detailed the necessary analytical methodologies for its complete characterization. By understanding these core properties and the logic behind SAR exploration, researchers can effectively leverage this scaffold to develop novel and potent therapeutic agents.
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